molecular formula C16H16N2O3S B1330188 Ammonium 8-(phenylamino)naphthalene-1-sulfonate CAS No. 28836-03-5

Ammonium 8-(phenylamino)naphthalene-1-sulfonate

Cat. No.: B1330188
CAS No.: 28836-03-5
M. Wt: 316.4 g/mol
InChI Key: IPBNQYLKHUNLQE-UHFFFAOYSA-N
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Description

Ammonium 8-(phenylamino)naphthalene-1-sulfonate is an organic compound with the molecular formula C16H16N2O3S. It is known for its use as a fluorescent probe in various biochemical and biophysical studies. This compound is particularly valuable in the study of protein folding, conformational changes, and interactions due to its fluorescence properties .

Mechanism of Action

Target of Action

Ammonium 8-(phenylamino)naphthalene-1-sulfonate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt, primarily targets proteins . It is used as a fluorescent probe for protein studies . The compound’s fluorescence characteristics make it a useful probe of polarity in many proteins and enzymes .

Mode of Action

The interaction of this compound with its protein targets results in changes in fluorescence . When the compound enters the hydrophobic core of cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing valuable information about the protein’s conformation and folding .

Biochemical Pathways

This compound affects the biochemical pathways related to protein folding and conformational changes . The compound’s fluorescence characteristics change depending on the polarity of the environment, making it a useful tool for studying molecular assemblies of surfactants and amphiphilic polymers .

Pharmacokinetics

It is known that the compound is soluble in water, 1n naoh, and methanol , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed as changes in fluorescence. These changes provide insights into protein conformation, folding, and the polarity of the protein’s environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . Additionally, the compound forms a cationic complex in the presence of sodium, causing it to fluoresce . Therefore, the presence of certain ions and the polarity of the environment can significantly affect the compound’s fluorescence and, consequently, its utility as a probe .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium 8-(phenylamino)naphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by the introduction of an aniline group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ammonium 8-(phenylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic ring, while oxidation can lead to the formation of sulfone derivatives .

Scientific Research Applications

Ammonium 8-(phenylamino)naphthalene-1-sulfonate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ammonium 8-(phenylamino)naphthalene-1-sulfonate is unique due to its specific fluorescence properties and high affinity for hydrophobic regions. Similar compounds include:

These compounds are often compared based on their fluorescence intensity, binding affinity, and specificity for different biomolecules.

Properties

CAS No.

28836-03-5

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

8-anilinonaphthalene-1-sulfonic acid;azane

InChI

InChI=1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3

InChI Key

IPBNQYLKHUNLQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N

Key on ui other cas no.

28836-03-5

Pictograms

Irritant

Related CAS

82-76-8 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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